molecular formula C18H22N6O2 B2470856 2-Cyano-N-[[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide CAS No. 2223443-64-7

2-Cyano-N-[[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide

Cat. No. B2470856
CAS RN: 2223443-64-7
M. Wt: 354.414
InChI Key: JRTNQRMJLZOMKB-IRXDYDNUSA-N
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Description

This compound is a complex organic molecule with several functional groups, including a cyano group (-CN), a morpholine ring (a six-membered ring with one oxygen and one nitrogen), and a pyridine ring (a six-membered ring with one nitrogen). It also contains an amide group (a carbonyl group adjacent to a nitrogen) and an ethyl group (a two-carbon chain) .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through condensation reactions, where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water or methanol. The cyano group could potentially be introduced through a reaction with a cyanide ion .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The exact structure would depend on the specific spatial arrangement of these groups, which is determined by the stereochemistry at the different chiral centers in the molecule .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, similar compounds can undergo a variety of reactions. For example, the cyano group can react with a variety of nucleophiles, and the morpholine ring can potentially undergo reactions at the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by factors such as polarity, molecular weight, and functional groups .

properties

IUPAC Name

2-cyano-N-[[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-3-24-8-9-26-16(17(24)15-5-7-22-23(15)2)12-21-18(25)13-4-6-20-14(10-13)11-19/h4-7,10,16-17H,3,8-9,12H2,1-2H3,(H,21,25)/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTNQRMJLZOMKB-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1C2=CC=NN2C)CNC(=O)C3=CC(=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCO[C@H]([C@@H]1C2=CC=NN2C)CNC(=O)C3=CC(=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-N-[[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide

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